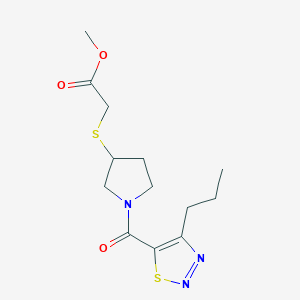
Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic moiety . Thiadiazole derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a thiadiazole ring, a pyrrolidine ring, and a methyl acetate group. The thiadiazole ring is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Antifungal Activity
1,2,3-Thiadiazole derivatives have shown significant antifungal properties . For example, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates have demonstrated antifungal properties against P. piricola and Gibberella zeae .
Antiviral Activity
The 1,2,3-thiadiazole hybrid structures have shown myriad biomedical activities, including antiviral properties . This suggests that “Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate” could potentially be used in the development of antiviral drugs.
Insecticidal Activity
1,2,3-Thiadiazole derivatives have also been found to possess insecticidal properties . This could potentially be applied in the development of new insecticides.
Anticancer Activity
1,2,3-Thiadiazole derivatives have shown potential in the treatment of cancer . This suggests that “Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate” could be used in the development of new anticancer drugs.
Antiamoebic Activity
1,2,3-Thiadiazole derivatives have demonstrated antiamoebic properties . This suggests potential applications in the treatment of amoebic infections.
Plant Activators
1,2,3-Thiadiazole derivatives have been found to act as plant activators . This suggests potential applications in agriculture, such as enhancing plant resistance to diseases.
properties
IUPAC Name |
methyl 2-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-3-4-10-12(21-15-14-10)13(18)16-6-5-9(7-16)20-8-11(17)19-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIRPGWJCFMNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide](/img/structure/B2868685.png)
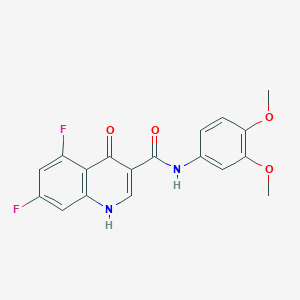
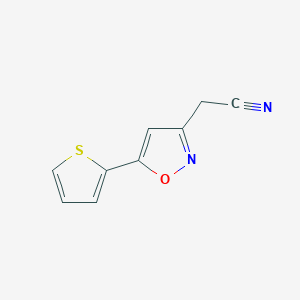
![[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2868690.png)

![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2868692.png)
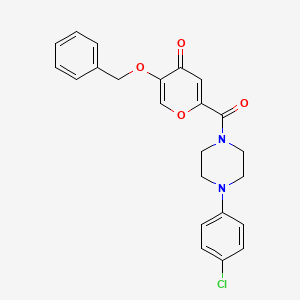
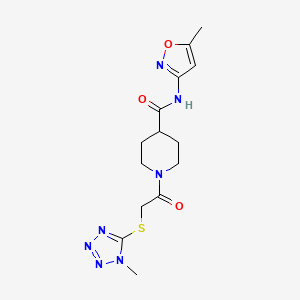
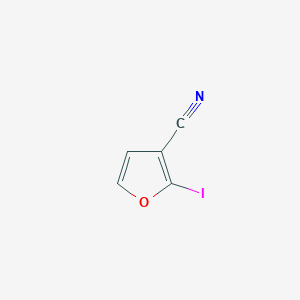
![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2868698.png)
![3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2868699.png)
![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2868702.png)
![N-(1-Cyanocyclopropyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2868706.png)